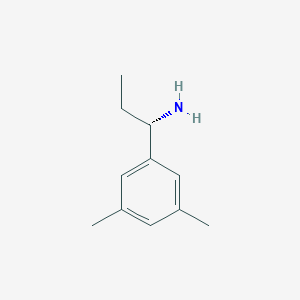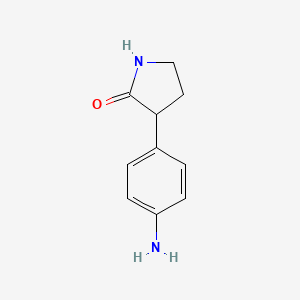![molecular formula C34H36N4 B13994732 2-[1,3-Bis(4-methylphenyl)imidazolidin-2-ylidene]-1,3-bis(4-methylphenyl)imidazolidine CAS No. 38556-77-3](/img/structure/B13994732.png)
2-[1,3-Bis(4-methylphenyl)imidazolidin-2-ylidene]-1,3-bis(4-methylphenyl)imidazolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
IMIDAZOLIDINE,2-[1,3-BIS(4-METHYLPHENYL)-2-IMIDAZOLIDINYLIDENE]-1,3-BIS(4-METHYLPHENYL)- is a complex organic compound that belongs to the class of imidazolidines. These compounds are characterized by a five-membered ring containing two nitrogen atoms. The specific structure of this compound, with its bis(4-methylphenyl) substituents, makes it a unique entity in the realm of organic chemistry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of IMIDAZOLIDINE,2-[1,3-BIS(4-METHYLPHENYL)-2-IMIDAZOLIDINYLIDENE]-1,3-BIS(4-METHYLPHENYL)- typically involves the reaction of 1,2-diamines with carbonyl compounds. One common method is the direct incorporation of the carbonyl group into 1,2-diamines . Another approach involves the diamination of olefins, which can be catalyzed by various metal catalysts . The intramolecular hydroamination of linear urea derivatives and aziridine ring expansion are also notable methods .
Industrial Production Methods: Industrial production of this compound often employs catalytic strategies to enhance efficiency and sustainability. Metal catalysis and organocatalysis are frequently used to facilitate the reactions . The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product.
化学反応の分析
Types of Reactions: IMIDAZOLIDINE,2-[1,3-BIS(4-METHYLPHENYL)-2-IMIDAZOLIDINYLIDENE]-1,3-BIS(4-METHYLPHENYL)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents or nucleophiles .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may yield imidazolidinone derivatives, while reduction reactions can produce amine derivatives .
科学的研究の応用
IMIDAZOLIDINE,2-[1,3-BIS(4-METHYLPHENYL)-2-IMIDAZOLIDINYLIDENE]-1,3-BIS(4-METHYLPHENYL)- has a wide range of scientific research applications. In chemistry, it is used as a chiral auxiliary for asymmetric transformations . In biology and medicine, it has been studied for its potential as an anticancer agent and anticoagulant . The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development .
作用機序
The mechanism of action of IMIDAZOLIDINE,2-[1,3-BIS(4-METHYLPHENYL)-2-IMIDAZOLIDINYLIDENE]-1,3-BIS(4-METHYLPHENYL)- involves its interaction with specific molecular targets. For example, it can inhibit the polymerization of microtubules by binding to the colchicine site, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s ability to modulate various signaling pathways makes it a potent pharmacological agent.
類似化合物との比較
Similar Compounds: Similar compounds include imidazolidine-2,4-dione and thiazolidine-2,4-dione derivatives . These compounds share structural similarities but differ in their substituents and specific biological activities.
Uniqueness: IMIDAZOLIDINE,2-[1,3-BIS(4-METHYLPHENYL)-2-IMIDAZOLIDINYLIDENE]-1,3-BIS(4-METHYLPHENYL)- is unique due to its bis(4-methylphenyl) substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
特性
CAS番号 |
38556-77-3 |
|---|---|
分子式 |
C34H36N4 |
分子量 |
500.7 g/mol |
IUPAC名 |
2-[1,3-bis(4-methylphenyl)imidazolidin-2-ylidene]-1,3-bis(4-methylphenyl)imidazolidine |
InChI |
InChI=1S/C34H36N4/c1-25-5-13-29(14-6-25)35-21-22-36(30-15-7-26(2)8-16-30)33(35)34-37(31-17-9-27(3)10-18-31)23-24-38(34)32-19-11-28(4)12-20-32/h5-20H,21-24H2,1-4H3 |
InChIキー |
PHEJENSGDCUUBO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)N2CCN(C2=C3N(CCN3C4=CC=C(C=C4)C)C5=CC=C(C=C5)C)C6=CC=C(C=C6)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-4,6-dimethyl-2-oxo-1H-pyridine-3-carboxamide](/img/structure/B13994667.png)

![1-[[2-[1,2-Bis(4-methoxyphenyl)butylamino]acetyl]amino]-3-(3-methylphenyl)thiourea](/img/structure/B13994675.png)



![4-{[3-(2-Amino-4-oxo-1,4-dihydropteridin-6-yl)propyl]amino}benzoic acid](/img/structure/B13994706.png)

![n-(Butylcarbamoyl)-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B13994711.png)


